3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine
Overview
Description
Preparation Methods
The synthesis of 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine involves several steps. Typically, the preparation starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy groups, using reagents like sodium methoxide.
Common conditions for these reactions include controlled temperatures, specific pH levels, and the use of catalysts to increase reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme-substrate interactions due to its structural properties.
Medicine: Investigated for potential therapeutic uses, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine can be compared with other similar compounds such as:
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine: Similar in structure but differs in the stereochemistry.
N-Benzyloxycarbonyl-D,L-alanine: Lacks the benzyloxyamino group, affecting its chemical reactivity and applications.
Benzyloxycarbonyl-D,L-alanine: Another related compound with different functional groups, leading to varied uses in research and industry.
Properties
IUPAC Name |
3-(phenylmethoxyamino)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-17(22)16(11-19-25-13-15-9-5-2-6-10-15)20-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJVEYKTTRBOEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CNOCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538515 | |
Record name | 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96521-76-5 | |
Record name | 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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